
Head-to-Head Comparison: PD 113271 vs. CI-920
(Fostriecin)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 113271

Cat. No.: B1678587 Get Quote

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed, data-driven comparison of two structurally related antitumor

antibiotics, PD 113271 and CI-920 (more commonly known as fostriecin). Both compounds,

isolated from the fermentation broth of Streptomyces pulveraceus, are phosphate monoesters

that have demonstrated significant potential in preclinical cancer research.[1] This analysis

synthesizes available experimental data to offer a clear perspective on their relative

performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary
CI-920 (fostriecin) and PD 113271 are potent antitumor agents that primarily function as highly

selective inhibitors of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1]

Inhibition of these key phosphatases disrupts the G2/M cell cycle checkpoint, leading to mitotic

arrest and subsequent apoptosis in cancer cells.

Experimental data indicates that while both compounds exhibit strong antitumor activity,

fostriecin (CI-920) generally displays greater potency in both in vitro cytotoxicity and in vivo

tumor models compared to PD 113271. The key structural difference between the two is an

additional hydroxyl group at the C4 position of the lactone ring in PD 113271, which appears to

slightly diminish its activity.
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The following tables summarize the available quantitative data for a direct comparison of CI-

920 (fostriecin) and PD 113271.

Table 1: In Vitro Cytotoxicity
Compound Cell Line IC50 (µM)

CI-920 (Fostriecin) L1210 (Murine Leukemia) 0.46

HCT-8 (Human Colon

Adenocarcinoma)
3.2

PD 113271 (Analog with C4-

OH)
L1210 (Murine Leukemia) ~1.38 - 1.84

HCT-8 (Human Colon

Adenocarcinoma)
~9.6 - 12.8

Note: IC50 values for PD 113271 are inferred from data on an analog with the same key

structural modification (hydroxylation at the C4 position), which showed a 3- to 4-fold decrease

in cytotoxicity compared to fostriecin.[1]

Table 2: In Vivo Antitumor Activity in Murine Leukemia
Models

Compound Tumor Model
Optimal Dose
(mg/kg/injection,
i.p., daily x 9)

% T/C (Increase in
Lifespan)

CI-920 (Fostriecin) L1210 6.25 207

P388 12.5 165

PD 113271 L1210 25 148

P388 25 134

% T/C represents the percentage of the median lifespan of treated animals relative to the

control group.[1]
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Table 3: Protein Phosphatase Inhibition by CI-920
(Fostriecin)

Enzyme Target IC50

Protein Phosphatase 2A (PP2A) 1.4 - 40 nM

Protein Phosphatase 4 (PP4) ~3 nM

Protein Phosphatase 1 (PP1) 4 - 131 µM

Topoisomerase II 40 µM

Data for PD 113271 on protein phosphatase inhibition is not readily available in the reviewed

literature, but its structural similarity and the loss of activity upon modification of key functional

groups strongly suggest a similar target profile.[1]

Mechanism of Action: PP2A Inhibition
The primary mechanism of action for both CI-920 and PD 113271 is the inhibition of the

serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that

regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. By

inhibiting PP2A, these compounds disrupt the dephosphorylation of key cell cycle proteins,

such as those in the Cdc25C/Cyclin B1/CDK1 pathway. This leads to an accumulation of

phosphorylated, inactive Cyclin B1/CDK1 complexes, which prevents entry into mitosis and

triggers G2/M phase cell cycle arrest, ultimately resulting in apoptotic cell death.
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Figure 1. Signaling pathway of PP2A inhibition by CI-920 and PD 113271.

Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., L1210 and HCT-8 cell
lines)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of the compounds against cancer cell lines.

Cell Culture: L1210 or HCT-8 cells are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2.

Compound Preparation: A stock solution of the test compound (CI-920 or PD 113271) is

prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to various

concentrations in the cell culture medium.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The culture medium is replaced with medium containing the various

concentrations of the test compound. A vehicle control (medium with solvent) is also

included.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or

SRB, or a fluorescence-based assay. The absorbance or fluorescence is measured using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.
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Figure 2. General workflow for an in vitro cytotoxicity assay.
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In Vivo Antitumor Activity in Murine Leukemia Models
(L1210 and P388)
This protocol describes a typical experiment to evaluate the in vivo efficacy of the compounds

in mouse models of leukemia.

Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.

Tumor Inoculation: A specified number of L1210 or P388 leukemia cells are implanted

intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

Compound Administration: Treatment with the test compounds (CI-920 or PD 113271) or a

vehicle control begins 24 hours after tumor inoculation. The compounds are administered

intraperitoneally daily for a set number of days (e.g., 9 days).

Monitoring: The mice are monitored daily for signs of toxicity and survival. Body weights are

recorded regularly.

Endpoint: The primary endpoint is the lifespan of the mice. The experiment is terminated

when all mice in the control group have died.

Data Analysis: The median survival time (MST) for each group is calculated. The antitumor

efficacy is expressed as the percentage of increase in lifespan (% T/C) of the treated group

compared to the control group.

Conclusion
Both CI-920 (fostriecin) and PD 113271 are valuable research compounds with potent

antitumor activities stemming from their inhibition of protein phosphatase 2A. The available

data suggests that fostriecin is the more potent of the two, both in terms of its cytotoxicity

against cancer cell lines and its ability to prolong survival in murine leukemia models. The

presence of a hydroxyl group at the C4 position in PD 113271 appears to be a key structural

determinant for this observed difference in activity. Further research, particularly head-to-head

studies on a broader range of cancer models and detailed enzymatic assays for PD 113271,

would be beneficial for a more complete understanding of their comparative profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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